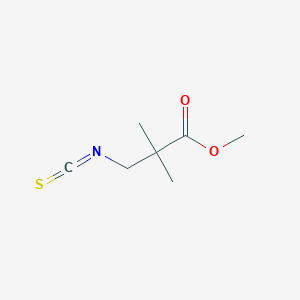
Methyl 3-isothiocyanato-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-isothiocyanato-2,2-dimethylpropanoate is an organic compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl ester, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isothiocyanato-2,2-dimethylpropanoate typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Methyl 3-isothiocyanato-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution to form thioureas.
Alcohols: For nucleophilic substitution to form carbamates.
Thiols: For nucleophilic substitution to form dithiocarbamates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include thioureas, carbamates, dithiocarbamates, sulfonyl derivatives, and amines .
科学的研究の応用
Methyl 3-isothiocyanato-2,2-dimethylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-isothiocyanato-2,2-dimethylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of enzyme activity. The compound can also undergo cyclization reactions to form heterocyclic structures, which may interact with specific molecular targets and pathways .
類似化合物との比較
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: Similar in structure but with a phenyl group instead of a dimethyl group.
Methyl 2,2-dimethylpropanoate: Lacks the isothiocyanate group, making it less reactive.
Pivalic acid, methyl ester: Another ester derivative but without the isothiocyanate functionality
Uniqueness
Methyl 3-isothiocyanato-2,2-dimethylpropanoate is unique due to its combination of an isothiocyanate group and a methyl ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
特性
分子式 |
C7H11NO2S |
|---|---|
分子量 |
173.24 g/mol |
IUPAC名 |
methyl 3-isothiocyanato-2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO2S/c1-7(2,4-8-5-11)6(9)10-3/h4H2,1-3H3 |
InChIキー |
XCBBYNSVHLDFQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN=C=S)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


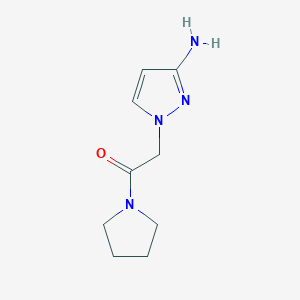
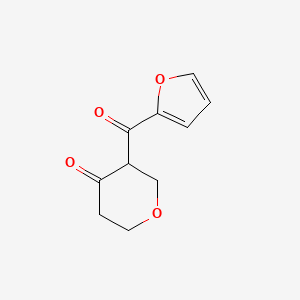

![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)

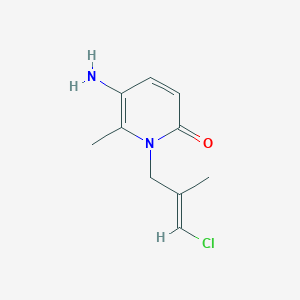
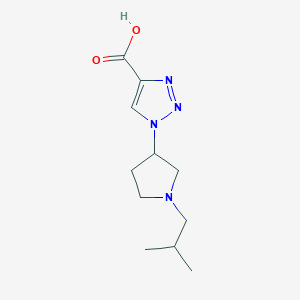
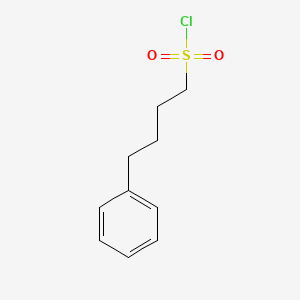

![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)
![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
